molecular formula C14H18F2O B6294814 1-(4-Hexylphenyl)-2,2-difluoroethanone CAS No. 2173140-82-2

1-(4-Hexylphenyl)-2,2-difluoroethanone

Cat. No.: B6294814
CAS No.: 2173140-82-2
M. Wt: 240.29 g/mol
InChI Key: NZVDHZLUWKELSR-UHFFFAOYSA-N
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Description

1-(4-Hexylphenyl)-2,2-difluoroethanone is an organic compound belonging to the class of benzoyl derivatives It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-2,2-difluoroethanone typically involves the introduction of the hexyl group to the phenyl ring followed by the incorporation of the difluoroethanone moiety. One common method involves the Friedel-Crafts acylation of 4-hexylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hexylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-hexylbenzoic acid or 4-hexylbenzophenone.

    Reduction: Formation of 1-(4-hexylphenyl)-2,2-difluoroethanol or 1-(4-hexylphenyl)ethane.

    Substitution: Formation of halogenated derivatives such as 4-hexyl-2,2-difluoro-1-bromoethanone.

Scientific Research Applications

1-(4-Hexylphenyl)-2,2-difluoroethanone has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of organic electronic devices, such as organic solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-Hexylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone moiety can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. Additionally, the hexyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes.

Comparison with Similar Compounds

1-(4-Hexylphenyl)-2,2-difluoroethanone can be compared with other benzoyl derivatives and difluoroethanone compounds:

    Similar Compounds:

Uniqueness: The presence of both the hexyl group and the difluoroethanone moiety in this compound imparts unique chemical and physical properties, such as enhanced lipophilicity and reactivity. These features distinguish it from other similar compounds and make it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-1-(4-hexylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(17)14(15)16/h7-10,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDHZLUWKELSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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